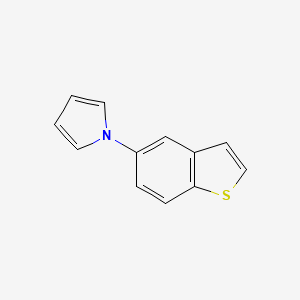

![molecular formula C6H4ClN3 B1400781 4-cloro-7H-pirrolo[2,3-c]piridazina CAS No. 1269823-02-0](/img/structure/B1400781.png)

4-cloro-7H-pirrolo[2,3-c]piridazina

Descripción general

Descripción

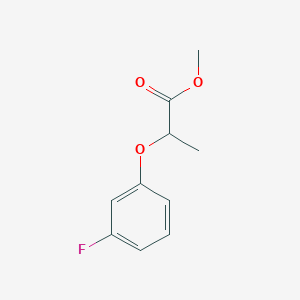

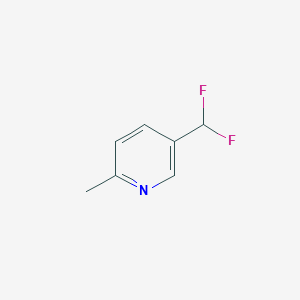

4-chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It is a versatile compound with diverse properties and is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4-chloro-7H-pyrrolo[2,3-c]pyridazine consists of a pyrrolopyridazine core with a chlorine atom at the 4-position . The molecular weight of this compound is 153.57 g/mol .Chemical Reactions Analysis

4-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

4-chloro-7H-pyrrolo[2,3-c]pyridazine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

Este compuesto se utiliza como intermediario en la síntesis farmacéutica, particularmente en la creación de inhibidores de quinasas que se utilizan en el tratamiento de enfermedades. Estos inhibidores juegan un papel importante en la focalización de vías implicadas en el cáncer y otras enfermedades .

Agente Anticancerígeno

Los derivados de 4-cloro-7H-pirrolo[2,3-c]piridazina han mostrado potencial como agentes anticancerígenos. Se están explorando por su eficacia en la inhibición del crecimiento de células y tumores cancerosos .

Aplicaciones Antivirales

La investigación indica que este compuesto también puede tener propiedades antivirales, lo que lo convierte en un candidato para el desarrollo de tratamientos contra infecciones virales .

Tratamientos Antiinflamatorios

Se están investigando las propiedades antiinflamatorias de este compuesto para tratar enfermedades inflamatorias, lo que podría conducir a nuevas intervenciones terapéuticas para afecciones como la artritis .

Tratamiento de la Artritis Reumatoide

Sirve como intermediario para la producción de Tofacitinib, un medicamento utilizado para tratar adultos con artritis reumatoide moderada a grave que han tenido una respuesta inadecuada o intolerancia al Metotrexato .

Síntesis Orgánica

Se ha desarrollado un método de síntesis mejorado para this compound, que es práctico para sintetizar este bloque de construcción para futuras aplicaciones químicas .

Estudios de Relación Estructura-Actividad (SAR)

El compuesto se utiliza en estudios de SAR para comprender la relación entre la estructura química y la actividad biológica, lo cual es crucial para diseñar nuevos fármacos con mayor eficacia y menos efectos secundarios .

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy . PDK1 plays a significant role in cell growth and survival, making it a critical target for cancer treatment .

Mode of Action

4-chloro-7H-pyrrolo[2,3-c]pyridazine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in cell growth and survival .

Biochemical Pathways

The inhibition of PDK1 by 4-chloro-7H-pyrrolo[2,3-c]pyridazine affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

These properties impact the bioavailability of the compound, affecting its efficacy in the body .

Result of Action

The molecular and cellular effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine’s action include the inhibition of PDK1, disruption of the PI3K/AKT/mTOR pathway, and potential death of cancer cells . These effects contribute to its potential use as a cancer therapeutic .

Direcciones Futuras

The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Análisis Bioquímico

Biochemical Properties

4-chloro-7H-pyrrolo[2,3-c]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . By inhibiting α-amylase, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Additionally, this compound has been found to interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . By affecting this pathway, the compound can alter gene expression and cellular functions, potentially leading to therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, such as α-amylase, leading to their inhibition . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can interact with receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular functions, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-chloro-7H-pyrrolo[2,3-c]pyridazine can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can exhibit toxic or adverse effects, such as liver damage and alterations in metabolic activity. These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

4-chloro-7H-pyrrolo[2,3-c]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, affecting the breakdown of starch into glucose . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate other metabolic pathways, such as those involved in lipid metabolism and energy production. These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells can influence its activity and function, making it important to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-chloro-7H-pyrrolo[2,3-c]pyridazine may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLNONQYWSGQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)

![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)

![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)

![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)